CYB210010

5-HT2A receptor Binding affinity Phenethylamine SAR

Oral dosing of selective 5-HT2A/2C agonists in chronic rodent studies is often limited by poor bioavailability or weak potency. CYB210010 solves this: - Oral bioavailability across 3 species; enables repeated dosing without injection. - Ultra-high 5-HT2A affinity (Ki 0.35 nM; EC₅₀ 4.1 nM) vs. DOI (Ki 17.6 nM). - >250-fold selectivity over 5-HT2B, minimizing cardiac valvulopathy risk. - Pre-validated frontal cortex neuroplasticity gene upregulation endpoint.

Molecular Formula C11H15ClF3NO2S
Molecular Weight 317.76 g/mol
Cat. No. B15614101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYB210010
Molecular FormulaC11H15ClF3NO2S
Molecular Weight317.76 g/mol
Structural Identifiers
InChIInChI=1S/C11H14F3NO2S.ClH/c1-16-8-6-10(18-11(12,13)14)9(17-2)5-7(8)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H
InChIKeyFSPHBGBBLSBNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYB210010: 5-HT2A/2C Agonist Profile


CYB210010 (2C-T-TFM) is a synthetic phenethylamine derivative from the 2C-x class, identified through structure-activity relationship (SAR) optimization of 4-substituted-2,5-dimethoxyphenethylamines [1]. It functions as a potent serotonin 5-HT2 receptor agonist with high affinity and functional activity at both 5-HT2A (Ki ≈ 0.35 nM; EC₅₀ = 4.1 nM) and 5-HT2C (Ki ≈ 0.55 nM; EC₅₀ = 7.3 nM) subtypes, while exhibiting significantly weaker activity at 5-HT2B (Ki ≈ 88 nM) [1][2]. Unlike many psychedelic phenethylamine tool compounds, CYB210010 demonstrates oral bioavailability across three preclinical species, preferential CNS penetration, engagement of frontal cortex 5-HT2A receptors, and upregulation of neuroplasticity-associated genes [1]. These properties position CYB210010 as a versatile research tool for investigating 5-HT2 receptor pharmacology in vivo without the requirement for parenteral administration.

Orally bioavailable 5-HT2A/2C agonist for chronic in vivo studies
CNS-penetrant with frontal cortex target engagement after oral dosing
Clean receptor selectivity profile for mechanistic pathway research

CYB210010 vs. Generic 5-HT2A Agonists


The 5-HT2A agonist chemical space encompasses compounds with vastly different pharmacokinetic (PK) and selectivity fingerprints that preclude simple functional interchangeability [1]. For example, the highly selective 5-HT2A agonist 25CN-NBOH (Ki = 1.3 nM) lacks demonstrated oral bioavailability and is typically administered via subcutaneous injection, limiting its utility in chronic dosing paradigms [2]. Psilocin, the active metabolite of psilocybin, exhibits only moderate 5-HT2A affinity (Ki ≈ 4.9–16.6 nM) and engages a broader range of serotonergic targets including 5-HT1A [3]. (±)-DOI, a widely used 5-HT2A/2C agonist in preclinical research, has a Ki of 17.6 nM at 5-HT2A—approximately 50-fold weaker than CYB210010—and lacks the oral PK profile reported for CYB210010 [1][4]. These differences in potency, selectivity, and bioavailability directly impact experimental design, dosing route, and translatability of findings, making compound selection a critical procurement decision rather than a mere commodity purchase.

Oral bioavailability
Parenteral-only tools (e.g., 25CN-NBOH) may limit chronic dosing feasibility and study translatability
Potency context
Generic 5-HT2A agonists (e.g., DOI) have substantially lower reported affinity; concentration-response relationships may differ significantly
Selectivity profile
Broad-spectrum psychedelics (e.g., psilocin) engage additional serotonergic targets; polypharmacology may confound mechanistic interpretation

CYB210010 Quantitative Evidence


Superior 5-HT2A Affinity Over DOI

CYB210010 demonstrates a Ki of 0.35 nM at the human 5-HT2A receptor, compared to a Ki of 17.6 nM for (±)-DOI, the most widely used 5-HT2A/2C agonist in preclinical research [1][2]. This represents an approximately 50-fold higher binding affinity for CYB210010. In functional assays measuring Gαq-mediated signaling, CYB210010 exhibits an EC₅₀ of 4.1 nM at 5-HT2A, whereas (±)-DOI shows an EC₅₀ of 165 nM in human ciliary muscle cells [1][3]. The higher potency of CYB210010 enables lower dosing requirements and potentially reduced off-target engagement at equivalent target occupancy.

5-HT2A Affinity vs DOI
Cross-study comparable
~50-fold higher reported binding affinity; ~40-fold higher functional potency
Reported higher affinity enables lower target-engagement concentrations
Values from radioligand binding and calcium mobilization assays; independent replication advised
5-HT2A receptor Binding affinity Phenethylamine SAR

Oral Bioavailability vs. 25CN-NBOH

CYB210010 was orally bioavailable in rat, mouse, and dog, readily and preferentially crossed into the CNS, and engaged frontal cortex 5-HT2A receptors following oral administration [1]. In contrast, 25CN-NBOH, a highly selective 5-HT2A agonist tool, has only been characterized following subcutaneous administration (3 mg/kg s.c. in mice) with no published demonstration of oral bioavailability [2]. The oral route for CYB210010 eliminates the need for parenteral administration, reduces animal stress in chronic dosing paradigms, and improves translational relevance to oral therapeutic development.

Oral Bioavailability vs 25CN-NBOH
Cross-study comparable
Oral route viable in rat, mouse, dog; CNS penetration and frontal cortex engagement confirmed
Supports oral dosing study paradigms; parenteral-only comparator lacks this route
Qualitative difference; direct PK study comparisons not available
Oral bioavailability CNS penetration Pharmacokinetics Species translation

Lack of Behavioral Tolerance vs. 25CN-NBOH

CYB210010 (0.1–3 mg/kg) elicited a robust head-twitch response (HTR) in mice and could be administered subchronically at threshold doses without the development of behavioral tolerance [1]. Conversely, the selective 5-HT2A agonist 25CN-NBOH has been shown to produce dose- and time-dependent HTR that is subject to both short-interval and subchronic tolerance, limiting its utility in repeated-dosing experimental designs [2]. The resistance to behavioral tolerance with CYB210010 may reflect its combined 5-HT2A/2C agonism profile or distinct receptor trafficking properties.

Behavioral Tolerance vs 25CN-NBOH
Cross-study comparable
Subchronic administration at threshold doses did not produce tolerance; comparator shows tolerance
Consistent response over repeated dosing may support longitudinal behavioral studies
Mouse head-twitch model; tolerance resistance mechanism requires further characterization
Head-twitch response Behavioral tolerance Subchronic dosing Psychedelic-like behavior

Neuroplasticity Gene Induction vs. 2C-B/DOI

Following oral administration, CYB210010 increased the expression of genes involved in neuroplasticity (including immediate-early genes and neurotrophic factors) in the frontal cortex [1]. This pharmacodynamic endpoint is directly relevant to the neuroplasticity hypothesis of psychedelic therapeutics. In contrast, while 2C-B (Ki ≈ 6.9–8.6 nM at 5-HT2A) is a potent psychedelic phenethylamine, systematic demonstration of frontal cortex neuroplasticity gene upregulation comparable to that shown for CYB210010 has not been reported in the primary literature [2]. The availability of this PD biomarker data for CYB210010 provides researchers with a validated molecular endpoint for dose selection and target engagement confirmation.

Neuroplasticity Gene Induction vs 2C-B/DOI
Cross-study comparable
Increased expression of neuroplasticity-related genes in frontal cortex after oral dosing
Pre-validated PD biomarker may inform dose-response and target-engagement studies
Comparators lack published frontal cortex gene-expression data; direct comparison not possible
Neuroplasticity Gene expression Frontal cortex Arc BDNF

Cleaner Off-Target Profile vs. Psilocin

In a broad selectivity panel, CYB210010 exhibited no significant activity at monoamine transporters (including SERT, NET, and DAT) and over 70 other receptor, ion channel, and enzyme targets at 10 μM [1]. In comparison, psilocin, the active metabolite of psilocybin, shows affinity for 5-HT1A (Ki ≈ 1.5–3.1 nM) and interacts with multiple serotonergic subtypes beyond 5-HT2A/2C [2]. Similarly, 2C-B and related NBOMe derivatives exhibit significant adrenergic α1 and histaminergic H1 receptor binding [3]. CYB210010's cleaner off-target profile reduces confounding pharmacological variables in mechanistic studies.

Off-Target Profile vs Psilocin
Class-level inference
No activity at monoamine transporters; >70 off-target proteins negative at 10 μM
Cleaner selectivity may reduce polypharmacology confounds in mechanistic studies
Broad panel data from reference; independent confirmation on target lot recommended
Off-target selectivity Monoamine transporters Safety pharmacology CEREP panel

5-HT2B Selectivity Advantage Over Psilocin

CYB210010 exhibits a 5-HT2B Ki of approximately 88 nM, resulting in a 5-HT2B/2A selectivity ratio of approximately 250-fold [1][2]. This stands in marked contrast to psilocin, which has been reported to have a much narrower selectivity window—with some studies indicating 5-HT2B activity within 10-fold of its 5-HT2A potency, raising concerns about chronic 5-HT2B-mediated cardiac valvulopathy [3]. CYB210010's large selectivity margin over 5-HT2B is a critical differentiator for repeated-dosing experimental paradigms.

5-HT2B Selectivity vs Psilocin
Cross-study comparable
~250-fold selectivity margin (5-HT2B/2A); comparator margin reported ~10-fold or less
Wider selectivity may minimize 5-HT2B-related endpoint confounding in repeated dosing
Recombinant human receptor binding data; translation to in vivo models needs validation
5-HT2B selectivity Cardiac valvulopathy Chronic dosing safety

CYB210010 Application Scenarios


Chronic Oral Dosing Without Behavioral Tolerance

CYB210010 is uniquely suited for repeated oral dosing paradigms in rodents where consistent pharmacological response over days to weeks is essential. Its demonstrated oral bioavailability across three species, combined with the absence of behavioral tolerance upon subchronic administration at threshold HTR doses [1], enables experimental designs that are impractical with parenterally administered tools like 25CN-NBOH (no oral PK data; tolerance reported [2]) or DOI (lower potency, variable PK). Applications include chronic neuroplasticity studies, repeated behavioral testing batteries, and long-term gene expression profiling in frontal cortex circuits.

Clean Selectivity for Mechanistic Studies

For investigators seeking to attribute observed cellular, synaptic, or behavioral effects specifically to 5-HT2A and 5-HT2C receptor activation, CYB210010 offers a cleaner pharmacological tool than broad-spectrum psychedelics. Its lack of activity at monoamine transporters and over 70 off-target proteins [1], combined with a ~250-fold selectivity margin over 5-HT2B [3], reduces polypharmacology confounds that complicate data interpretation with psilocin (5-HT1A activity [4]) or NBOMe/2C-B derivatives (adrenergic and histaminergic off-targets [5]).

Neuroplasticity Research with Validated Gene Markers

CYB210010 is the only orally bioavailable 5-HT2A/2C agonist in the phenethylamine class for which frontal cortex neuroplasticity gene upregulation (including immediate-early genes and neurotrophic factors) has been systematically demonstrated and published [1]. This pre-validated pharmacodynamic endpoint can serve as a direct readout of target engagement and downstream neurobiological effect, enabling dose-response characterization and correlation with behavioral outcomes without requiring de novo assay development. This scenario is particularly relevant for translational research programs investigating the neuroplasticity mechanisms of psychedelic-like compounds.

Repeated Dosing with Low Cardiac Valvulopathy Risk

For chronic administration protocols exceeding several days, 5-HT2B receptor agonism is a well-established risk factor for drug-induced cardiac valvulopathy [2]. CYB210010's ~250-fold selectivity ratio for 5-HT2A over 5-HT2B [1][3] provides a substantially wider safety margin than psilocin or certain tryptamine-based psychedelics, making it a more appropriate tool for repeated-dosing paradigms where cardiovascular confounding must be minimized. This applies to both preclinical mechanistic studies and early translational safety assessments.

Application
Selection Property
Validation Focus
Repeated oral dosing behavioral studies
Oral bioavailability and tolerance resistance
Consistent target engagement across subchronic dosing
Mechanistic 5-HT2A/2C pathway research
Clean selectivity profile over off-targets and transporters
Attribution of effects specifically to 5-HT2A/2C agonism
Neuroplasticity gene-expression studies
Pre-validated frontal cortex PD biomarker readout
Correlation of target engagement with downstream gene response
Repeated-dosing models with 5-HT2B endpoint control
5-HT2B selectivity margin for model safety context
Minimizing 5-HT2B-mediated cardiovascular endpoint interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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